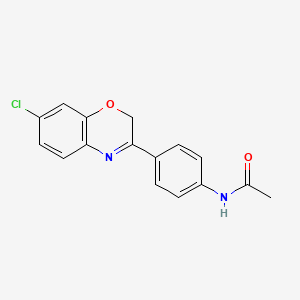

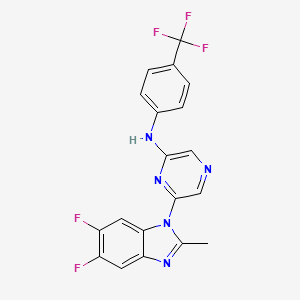

QX77

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

QX77 is a chaperone-mediated autophagy (CMA) activator that upregulates LAMP2A expression in vitro. It is known for its ability to induce Rab11 upregulation, rescue Rab11 down-regulation, and correct trafficking deficiencies in cystinotic cells . This compound can also impede self-renewal and promote the differentiation of embryonic stem cells .

Wirkmechanismus

Target of Action

QX77, also known as “N-(4-(7-chloro-2H-benzo[b][1,4]oxazin-3-yl)phenyl)acetamide” or “N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide”, is primarily an activator of chaperone-mediated autophagy (CMA) . The main targets of this compound are LAMP2A and Rab11 . LAMP2A is a key protein in the CMA pathway, and Rab11 is involved in intracellular trafficking .

Mode of Action

This compound upregulates the expression of LAMP2A and induces the upregulation of Rab11 . By doing so, it rescues the down-regulation and trafficking deficiency of Rab11 in cystinotic cells . This interaction with its targets leads to the activation of the CMA pathway and the recovery of the high-motility trafficking phenotype observed in wild-type cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the chaperone-mediated autophagy (CMA) pathway . By upregulating LAMP2A and Rab11, this compound activates the CMA pathway, which is crucial for the degradation of certain proteins in lysosomes . This can lead to downstream effects such as the promotion of cell differentiation and the impediment of self-renewal .

Result of Action

The activation of the CMA pathway by this compound has several molecular and cellular effects. It increases the expression of LAMP2A and Rab11, rescues their down-regulation and trafficking deficiency in cystinotic cells, and corrects the localization of LAMP2A at the lysosomal membrane . Moreover, this compound can impede self-renewal and promote differentiation of ES cells .

Biochemische Analyse

Biochemical Properties

QX77 plays a significant role in biochemical reactions, particularly in the process of chaperone-mediated autophagy . It interacts with key biomolecules such as LAMP2A and Rab11 . This compound upregulates the expression of LAMP2A and induces the upregulation of Rab11, rescuing Rab11 down-regulation and trafficking deficiency in certain cells .

Cellular Effects

The effects of N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression . For instance, this compound can impede self-renewal and promote differentiation of ES cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on gene expression . It activates CMA by antagonizing retinoic acid receptor-α (RARα) signaling . This leads to the upregulation of LAMP2A expression and the rescue of defective trafficking and lysosomal localization of the CMA receptor LAMP2A .

Temporal Effects in Laboratory Settings

Over time, the effects of N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide can change in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.

Dosage Effects in Animal Models

The effects of N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide vary with different dosages in animal models . Studies on threshold effects and any toxic or adverse effects at high doses are ongoing.

Metabolic Pathways

N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide is involved in several metabolic pathways . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are areas of active research.

Transport and Distribution

The transport and distribution of N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide within cells and tissues involve various transporters or binding proteins

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of QX77 involves the preparation of N-(4-(7-chloro-2H-benzo[b][1,4]oxazin-3-yl)phenyl)acetamide. The reaction conditions typically involve the use of DMSO as a solvent, with a solubility of 15 mg/mL (49.88 mM) . The compound is synthesized through a series of steps that include the formation of the benzo[b][1,4]oxazine ring and subsequent chlorination and acetamide formation .

Industrial Production Methods

Industrial production of this compound is achieved through large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is produced in solid form, with a light yellow to yellow color . It is stored at -20°C for up to three years in powder form and up to six months in solution form at -80°C .

Analyse Chemischer Reaktionen

Arten von Reaktionen

QX77 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die zu reduzierten Formen führen.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen tert-Butylhydroperoxid für die Oxidation und Reduktionsmittel für Reduktionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Ergebnis, beinhalten jedoch typischerweise kontrollierte Temperaturen und spezifische Lösungsmittel .

Hauptprodukte gebildet

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen oxidierte und reduzierte Derivate sowie substituierte Verbindungen mit unterschiedlichen funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als CMA-Aktivator verwendet, um Autophagiemechanismen zu untersuchen.

Industrie: Einsatz bei der Entwicklung neuartiger Therapeutika, die auf Autophagie-bezogene Signalwege abzielen.

Wirkmechanismus

This compound übt seine Wirkungen durch Aktivierung der chaperonvermittelten Autophagie (CMA) aus. Es reguliert die LAMP2A-Expression nach oben und induziert die Rab11-Aufregulierung, wodurch die Rab11-Herunterregulierung gerettet und Transportdefizite in cystinotischen Zellen korrigiert werden . Die Verbindung erhöht auch die LAMP2A-Lokalisation an der Lysosomenmembran und schützt Zellen vor oxidativem Stress . Die beteiligten molekularen Ziele und Signalwege umfassen den Signalweg des Retinsäure-Rezeptors α (RARα) .

Wissenschaftliche Forschungsanwendungen

QX77 has a wide range of scientific research applications, including:

Chemistry: Used as a CMA activator to study autophagy mechanisms.

Industry: Utilized in the development of novel therapeutic agents targeting autophagy-related pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

AR7: Ein atypisches Retinoid, von dem QX77 abgeleitet ist.

LY2562175: Ein weiterer CMA-Aktivator mit ähnlichen Eigenschaften.

Tanespimycin: Eine Verbindung, die auch auf Autophagiewege abzielt.

Einzigartigkeit von this compound

This compound ist einzigartig in seiner Fähigkeit, LAMP2A und Rab11 spezifisch aufzuregeln und Transportdefizite in cystinotischen Zellen zu retten. Seine Wirksamkeit bei der Förderung der Differenzierung embryonaler Stammzellen und dem Schutz von Zellen vor oxidativem Stress hebt es von anderen ähnlichen Verbindungen ab .

Eigenschaften

IUPAC Name |

N-[4-(7-chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-10(20)18-13-5-2-11(3-6-13)15-9-21-16-8-12(17)4-7-14(16)19-15/h2-8H,9H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCTUCLCTVWILY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)OC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of QX77 in relation to chaperone-mediated autophagy (CMA)?

A1: this compound acts as a CMA activator. While the exact mechanism is not fully elucidated in the provided papers, it's suggested that this compound may exert its effects by modulating the levels or activity of key CMA components, potentially including lysosomal-associated membrane protein 2A (LAMP2A). [, ] LAMP2A is known to be essential for the selection and translocation of substrates for degradation via CMA.

Q2: How does this compound influence the cellular response to unconjugated bilirubin (UCB) in microglial cells?

A2: The first study [] demonstrates that this compound mitigates UCB-induced damage in BV2 microglial cells. Specifically, this compound treatment was found to:

- Increase cell viability in UCB-treated cells. []

- Reduce the expression of inflammatory proteins: This includes p65, NLRP3, and caspase-1, which are all involved in inflammatory signaling pathways. []

- Decrease the production of inflammatory cytokines: this compound lowered the levels of IL-1β, IL-6, and TNF-α, suggesting a suppression of the inflammatory response. []

Q3: Does this compound have an effect on pancreatic stellate cells (PSCs)?

A3: While not directly addressed in the provided research, the second study [] used this compound to further confirm the role of CMA in pancreatic fibrosis. The researchers found that this compound diminished the protective effects of MFG-E8 (milk fat globule-EGF factor 8) against TGF-β1-induced PSC activation. This suggests that this compound's activation of CMA might counteract the anti-fibrotic effects of MFG-E8 in this specific context. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B610328.png)